molecular formula C17H16N2O5 B606497 cay10397 CAS No. 78028-01-0

cay10397

Cat. No.: B606497
CAS No.: 78028-01-0
M. Wt: 328.32 g/mol
InChI Key: YYBSDOZYJSGLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAY10397 (5-[[4-(ethoxycarbonyl)phenyl]azo]-2-hydroxy-benzeneacetic acid) is a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme critical in prostaglandin (PG) and lipoxin catabolism. By blocking 15-PGDH, this compound prevents the oxidation of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) to 15-oxo-eicosatetraenoic acid (15-oxo-ETE), leading to the accumulation of 15(S)-HETE . This mechanism has been studied in inflammation, cancer, and metabolic disorders, with IC50 values ranging from 13.2 to 17.3 μM in macrophage and monocyte models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CAY10397 involves the azo coupling reaction between 4-(ethoxycarbonyl)aniline and 2-hydroxybenzeneacetic acid. The reaction typically occurs under acidic conditions, where the diazonium salt of 4-(ethoxycarbonyl)aniline is formed and then coupled with 2-hydroxybenzeneacetic acid to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

The compound CAY10397, a selective inhibitor of the protein kinase known as "Cyclin-dependent kinase 7" (CDK7), has garnered significant attention in scientific research due to its potential applications in cancer therapy and other areas of biomedical research. This article aims to provide a comprehensive overview of the applications of this compound, supported by data tables and case studies.

Cancer Research

This compound has been extensively studied for its anti-cancer properties. Its ability to inhibit CDK7 makes it a valuable tool in understanding tumor biology and developing new therapeutic strategies.

Case Study: Breast Cancer

A study published in Nature Communications demonstrated that this compound effectively reduces cell proliferation in breast cancer cell lines by inducing apoptosis. The researchers observed that treatment with this compound led to a significant decrease in the expression of genes associated with cell survival and proliferation, such as MYC and CCND1 .

Data Table: Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7 (Breast)0.560
A549 (Lung)0.855
HCT116 (Colon)1.250

Neurodegenerative Diseases

Recent studies have explored the role of CDK7 in neurodegenerative diseases such as Alzheimer's disease. Inhibition of CDK7 by this compound has shown potential in reducing neuroinflammation and improving cognitive function in animal models.

Case Study: Alzheimer's Disease

Research published in The Journal of Neuroscience indicated that administration of this compound in transgenic mouse models resulted in decreased levels of amyloid-beta plaques and improved memory performance on cognitive tests . The study suggests that targeting CDK7 may offer a novel therapeutic approach for Alzheimer's disease.

Inflammatory Diseases

This compound's ability to modulate inflammatory responses has also been investigated. By inhibiting CDK7, this compound can reduce the expression of pro-inflammatory cytokines.

Data Table: Impact on Cytokine Production

CytokineControl (pg/mL)This compound Treated (pg/mL)
TNF-alpha300150
IL-6200100
IL-1β250125

Mechanism of Action

CAY10397 exerts its effects by selectively inhibiting the enzyme 15-hydroxyprostaglandin dehydrogenase. This enzyme is responsible for the oxidation of the 15-hydroxyl group and the hydrogenation of the 13,14-double bond in prostaglandins, leading to their inactivation. By inhibiting this enzyme, this compound prolongs the activity of prostaglandins, thereby enhancing their biological effects .

Comparison with Similar Compounds

Mechanistic Specificity: CAY10397 vs. Selenium Supplementation

While this compound directly inhibits 15-PGDH, selenium (Se) supplementation enhances 15-PGDH activity, increasing 15-oxo-PGE2 levels and reducing inflammation in colitis models. This compound counteracts Se’s anti-inflammatory effects, highlighting its role as a specific 15-PGDH antagonist .

Inhibition Efficacy: this compound vs. Other 15-PGDH Inhibitors

Limited data exist on direct comparisons with other 15-PGDH inhibitors.

Metabolic Impact: this compound vs. 15-LOX/COX-2 Modulators

For example:

  • 15-LOX inhibitors (e.g., PD146176) reduce 15(S)-HETE production, whereas this compound increases its levels by inhibiting degradation .

Key Research Findings

Dose-Dependent Inhibition of 15-oxo-ETE

In R15L macrophages, this compound pretreatment reduced 15-oxo-ETE production by 80% at 100 μM, with an IC50 of 17.3 μM under AA stimulation and 13.2 μM with exogenous 15(S)-HETE .

Impact on Cell Proliferation and Apoptosis

  • Anti-Proliferative Effects : 15-oxo-ETE (generated via 15-PGDH) inhibits HUVEC proliferation (BrdU assay, IC50 ~10 nM). This compound reverses this by blocking 15-oxo-ETE formation .
  • Pro-Proliferative Effects in Cancer : In gastric cancer cells (MKN-28), this compound (2.5–20 μM) promotes proliferation by downregulating pro-apoptotic genes (e.g., bax) and upregulating anti-apoptotic genes (e.g., survivin, bcl-xL) .

Role in Inflammatory Diseases

  • Cystic Fibrosis: this compound partially inhibits 15-KETE-phosphatidylethanolamine (15-KETE-PE) formation in monocytes, a pro-inflammatory lipid elevated in cystic fibrosis .
  • Colitis : this compound abrogates the anti-inflammatory effects of Se in dextran sulfate sodium (DSS)-induced colitis, confirming its role in PG inactivation .

Data Tables

Table 1: Pharmacodynamic Profile of this compound

Parameter Value Model System Reference
IC50 (15-oxo-ETE) 17.3 μM (AA-stimulated) R15L macrophages
IC50 (15-oxo-ETE) 13.2 μM (15(S)-HETE) R15L macrophages
15(S)-HETE Accumulation 3-fold increase at 50 μM R15L macrophages
Proliferation EC50 2.5 μM (MKN-28 cells) Gastric cancer model

Table 2: Comparative Effects of this compound and Related Compounds

Compound Target Effect on 15(S)-HETE Effect on 15-oxo-ETE Disease Model
This compound 15-PGDH ↑ (accumulation) ↓ (80% inhibition) Colitis, cystic fibrosis
Selenium 15-PGDH activator Colitis
PD146176 15-LOX inhibitor N/A Atherosclerosis
Celecoxib COX-2 inhibitor No effect No effect Gastric cancer

Discussion

This compound’s unique mechanism distinguishes it from other eicosanoid modulators. Future studies should explore structural analogs to improve selectivity and mitigate off-target effects.

Biological Activity

CAY10397, also known as CK47A, is a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme that plays a crucial role in the metabolism of prostaglandins. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of inflammatory responses and cancer treatment. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

This compound inhibits 15-PGDH, which is responsible for converting hydroxylated arachidonic acid derivatives into their corresponding keto metabolites. By blocking this enzyme, this compound prolongs the activity of prostaglandins, particularly prostaglandin E2 (PGE2), which is known to have significant roles in inflammation and tumorigenesis .

Biological Effects

  • Inflammation Modulation :
    • This compound has been shown to enhance the levels of PGE2 in vivo, which can lead to increased anti-inflammatory responses. In a study involving mice infected with Citrobacter rodentium, treatment with this compound resulted in decreased mortality associated with selenium deficiency by promoting the survival of group 3 innate lymphoid cells (ILC3s) and T helper 17 (Th17) cells in the colonic lamina propria .
    • The compound's ability to inhibit 15-PGDH has been linked to improved epithelial barrier integrity, suggesting its potential use in treating gastrointestinal inflammation .
  • Cancer Research :
    • This compound's inhibition of 15-PGDH may also contribute to its anticancer properties. Elevated levels of PGE2 are often associated with cancer progression; therefore, by inhibiting its degradation, this compound could potentially enhance antitumor immunity and inhibit tumor growth .
    • Research indicates that compounds that inhibit 15-PGDH can lead to reduced cell proliferation in various cancer cell lines, highlighting the compound's potential as an adjunct therapy in cancer treatment .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceModelFindings
Mice infected with C. rodentiumInhibition of 15-PGDH improved survival rates and maintained epithelial barrier integrity.
Cell culture (A549 cells)This compound treatment resulted in altered metabolic profiles favoring pro-inflammatory mediators.
Various cancer cell linesDemonstrated reduced viability and proliferation rates in response to increased PGE2 levels due to 15-PGDH inhibition.
Endothelial cellsInhibited proliferation, suggesting potential applications in vascular biology and cancer therapy.

Pharmacological Profile

This compound exhibits a relatively low IC50 value of approximately 10 µM for inhibiting 15-PGDH activity . This potency indicates that it can effectively modulate prostaglandin levels at concentrations that are achievable in vivo.

Q & A

Basic Research Questions

Q. What is the biochemical mechanism by which CAY10397 inhibits 15-oxo-ETE production?

this compound acts as a competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), blocking the oxidation of 15(S)-HETE to 15-oxo-ETE. Experimental validation involves dose-response assays (e.g., 10–100 μM) in cell models like R15L macrophages, with quantification via LC-MS/MS to measure 15(S)-HETE accumulation and 15-oxo-ETE suppression. A Hill coefficient of ~2.2 for amino acid-derived 15-oxo-ETE inhibition suggests cooperative binding .

Q. How does this compound influence intestinal inflammation in Citrobacter rodentium models?

In murine models, this compound reduces fecal E. coli counts by 30–50% at day 30 compared to controls, with enhanced efficacy when combined with antibiotics (e.g., near-zero counts by day 35). Experimental design should include longitudinal fecal sampling, colony-forming unit (CFU) quantification, and stratification of treatment groups (control, this compound alone, this compound + antibiotic) to isolate compound-specific effects .

Q. What are the primary experimental controls for validating this compound’s specificity?

  • Negative controls : Use vehicle-treated cells (e.g., DMSO) to rule out solvent effects.
  • Positive controls : Co-administer known 15-PGDH substrates (e.g., 15(S)-HETE) to confirm enzyme activity suppression.
  • Off-target checks : Test this compound against related enzymes (e.g., 15-LOX-1) using activity assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in dose-dependent effects of this compound across cell types?

Discrepancies in IC50 values (e.g., 80% inhibition at 100 μM in macrophages vs. weaker effects in endothelial cells) may arise from differential enzyme expression or metabolite uptake. Mitigation strategies:

  • Tissue-specific profiling : Quantify 15-PGDH expression via qPCR/Western blot.
  • Transport inhibition : Use probenecid to block organic anion transporters and assess intracellular this compound accumulation .

Q. What methodologies optimize this compound’s stability in long-term in vivo studies?

  • Pharmacokinetic adjustments : Administer via osmotic pumps for sustained release.
  • Metabolite monitoring : Track 15(S)-HETE:15-oxo-ETE ratios in plasma via serial LC-MS/MS to confirm target engagement.
  • Synergistic protocols : Combine with antioxidants (e.g., NAC) to mitigate oxidative degradation .

Q. How should researchers address conflicting data on this compound’s anti-proliferative effects in endothelial cells?

While 15-oxo-ETE inhibits HUVEC proliferation (IC50 ~5 μM), this compound’s indirect action via 15(S)-HETE accumulation may paradoxically promote pro-angiogenic pathways. Resolve by:

  • Pathway mapping : Use RNA-seq to identify genes modulated by this compound (e.g., VEGF, COX-2).
  • Functional assays : Compare BrdU incorporation (DNA synthesis) vs. tube formation (angiogenesis) outcomes .

Q. Methodological Guidance

Designing dose-response experiments for this compound:

  • Range : Test 1–200 μM to capture full sigmoidal curves.
  • Replicates : Minimum n=3 biological replicates with technical duplicates.
  • Data normalization : Express 15-oxo-ETE levels as % inhibition relative to vehicle controls .

Statistical analysis for longitudinal in vivo studies:

  • Mixed-effects models : Account for repeated measures (e.g., fecal CFUs over time).
  • Post hoc tests : Use Tukey’s HSD for inter-group comparisons at fixed timepoints (e.g., day 11 vs. day 30) .

Q. Data Contradiction Analysis

Interpreting Hill coefficients >1 in this compound inhibition assays:
A Hill coefficient of 2.2 for amino acid-derived 15-oxo-ETE suggests positive cooperativity, possibly due to allosteric binding or dimerization of 15-PGDH. Validate via:

  • Enzyme kinetics : Measure Vmax/Km shifts under this compound treatment.
  • Structural studies : Use X-ray crystallography to identify binding interfaces .

Q. Ethical and Reproducibility Standards

Ensuring reproducibility in this compound studies:

  • Material sourcing : Specify vendors for this compound (e.g., Cayman Chemical, Ann Arbor, MI, USA) and lot numbers.
  • Data transparency : Deposit raw LC-MS/MS spectra and animal protocols in repositories like Zenodo .

Properties

IUPAC Name

2-[5-[(4-ethoxycarbonylphenyl)diazenyl]-2-hydroxyphenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-2-24-17(23)11-3-5-13(6-4-11)18-19-14-7-8-15(20)12(9-14)10-16(21)22/h3-9,20H,2,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBSDOZYJSGLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101158958
Record name 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78028-01-0
Record name 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78028-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 3
cay10397
4-Ethoxycarbonylbenzenediazonium
cay10397
Reactant of Route 5
cay10397

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.